Rovatirelin

Receptor Binding TRH Agonist CNS Pharmacology

Researchers studying spinocerebellar degeneration (SCD) require CNS-penetrant TRH analogs with consistent oral bioavailability; endogenous protirelin has negligible oral activity and taltirelin exhibits substantially lower receptor affinity (Ki=3,877 nM). Rovatirelin (KPS-0373) closes this gap: • 5.5× higher TRH receptor affinity vs. taltirelin (Ki=702 nM vs. 3,877 nM) • Potent, sustained mPFC noradrenaline elevation and locomotor activation in vivo at 10-30 mg/kg p.o. • Validated in the rolling mouse Nagoya SCD model with well-characterized non-clinical PK and CYP3A4/5/P-gp interaction profile Supplied with comprehensive analytical documentation. Global shipping from regional stock.

Molecular Formula C16H22N4O4S
Molecular Weight 366.4 g/mol
CAS No. 204386-76-5
Cat. No. B610565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRovatirelin
CAS204386-76-5
SynonymsRovatirelin;  S-0373;  S 0373;  S0373.
Molecular FormulaC16H22N4O4S
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC1CCCN1C(=O)C(CC2=CSC=N2)NC(=O)C3C(OC(=O)N3)C
InChIInChI=1S/C16H22N4O4S/c1-9-4-3-5-20(9)15(22)12(6-11-7-25-8-17-11)18-14(21)13-10(2)24-16(23)19-13/h7-10,12-13H,3-6H2,1-2H3,(H,18,21)(H,19,23)/t9-,10+,12+,13+/m1/s1
InChIKeyWTXWDXWZGJGIHV-URBCHYCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rovatirelin (CAS 204386-76-5): Orally Active TRH Analog for Spinocerebellar Degeneration Research


Rovatirelin (KPS-0373) is a synthetic, orally active thyrotropin-releasing hormone (TRH) mimetic [1]. It belongs to a class of CNS-penetrant TRH analogs investigated for the potential treatment of spinocerebellar degeneration (SCD) and related ataxias. Unlike the endogenous peptide TRH (protirelin), which has poor oral bioavailability and a very short plasma half-life, rovatirelin was designed for improved stability and oral administration [2].

Orally active TRH receptor probe for CNS disorder models
Designed for oral bioavailability research context vs. endogenous TRH
CNS-penetrant for spinocerebellar degeneration and ataxia model studies

Rovatirelin Differentiation: Why TRH or Taltirelin Are Not Interchangeable Analogs


Interchanging TRH analogs for research applications is not scientifically valid due to significant differences in their pharmacokinetic profiles, receptor binding affinities, and pharmacodynamics. Rovatirelin, taltirelin, and the endogenous peptide TRH (protirelin) exhibit markedly different stability, brain penetration, and receptor interaction kinetics, which directly impact their in vivo efficacy and experimental outcomes [1]. The quantitative evidence below demonstrates that rovatirelin's specific molecular design results in a distinct profile that cannot be replicated by simply substituting another TRH analog.

Receptor affinity mismatch
TRH receptor binding profile differs from taltirelin; may shift receptor activation readouts.
CNS exposure context
Brain penetration and stability kinetics differ from taltirelin; CNS exposure may not transfer.
Model-response profile
In vivo motor-function endpoint potency differs from taltirelin; model response may vary.

Quantitative Evidence Guide: Rovatirelin vs. Taltirelin, TRH, and JTP-2942


Rovatirelin Exhibits 5.5-Fold Higher Affinity for Human TRH Receptors vs. Taltirelin

Rovatirelin binds to the human thyrotropin-releasing hormone (TRH) receptor with a Ki of 702 nM, demonstrating 5.5-fold higher affinity compared to the clinically used TRH analog taltirelin, which has a Ki of 3877 nM [1].

TRH receptor affinity
Head-to-head
Ki 702 nM vs. 3877 nM
Supports receptor binding comparison context
In vitro radioligand binding assay (human TRH receptor)
Receptor Binding TRH Agonist CNS Pharmacology

Rovatirelin Demonstrates Superior Brain Penetration and Stability vs. Taltirelin in Preclinical Models

In non-clinical pharmacokinetic studies, rovatirelin demonstrated greater absorption, brain penetration, and stability within the brain compared to taltirelin [1]. The study concludes that orally administered rovatirelin is a potentially improved treatment for SCD compared with taltirelin based on these PK advantages.

Brain penetration & stability
Head-to-head
Reported greater brain uptake and stability vs. taltirelin
Supports CNS exposure comparison context
In vivo rat/dog PK studies; qualitative improvement
Pharmacokinetics Blood-Brain Barrier CNS Drug Delivery

Rovatirelin Is More Potent in Ameliorating Ataxia Symptoms in a Hereditary Mouse Model vs. Taltirelin

In the rolling mouse Nagoya (RMN) model of hereditary ataxia, rovatirelin (1, 3, 10, and 30 mg/kg, p.o.) dose-dependently reduced the fall index, a measure of motor dysfunction, and its effect was more potent than that of taltirelin (3, 10, 30, and 100 mg/kg, p.o.) [1].

Motor-function endpoint
Head-to-head
Dose-dependent fall index reduction at 1–30 mg/kg p.o.
Reported motor-function endpoint context in RMN model
More potent profile than taltirelin (3–100 mg/kg); RMN ataxia model
In Vivo Efficacy Ataxia Spinocerebellar Degeneration Model

Rovatirelin's CNS Activity on Noradrenergic System Is More Potent and Longer Lasting Than Taltirelin's

Oral administration of rovatirelin increased extracellular noradrenaline (NA) levels in the rat medial prefrontal cortex (mPFC) and locomotor activity. The increase in NA level and locomotor activity by rovatirelin was more potent and longer acting than those induced by taltirelin [1].

CNS noradrenergic activity
Head-to-head
More potent and longer-lasting NA increase vs. taltirelin
Supports CNS pharmacodynamic comparison context
In vivo microdialysis, rat mPFC; reported qualitative difference
Neuropharmacology Noradrenaline CNS Activity

Validated Research Applications for Rovatirelin (KPS-0373) Based on Quantitative Evidence


Preclinical Efficacy Studies in Spinocerebellar Degeneration (SCD) Models

Based on its superior potency and PK profile compared to taltirelin [1][2], rovatirelin is the preferred compound for investigating therapeutic interventions in animal models of SCD, such as the rolling mouse Nagoya [3]. Its higher receptor affinity [1] and sustained CNS effects [4] provide a more robust tool for evaluating disease-modifying effects.

Investigating Central Noradrenergic System Modulation

For research focused on the role of the central noradrenergic system in locomotion, arousal, or cognition, rovatirelin offers a more potent and long-lasting pharmacological tool than taltirelin [4]. Its ability to robustly increase NA levels in the mPFC and enhance locomotor activity [4] makes it ideal for in vivo neuropharmacology studies requiring sustained TRH receptor agonism.

Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

The well-characterized non-clinical pharmacokinetic profile of rovatirelin [2] and its known interactions with CYP3A4/5 and P-glycoprotein [5] make it a valuable tool compound for studying the impact of transporters and metabolizing enzymes on the oral bioavailability and CNS distribution of peptide mimetics.

Application
Selection Property
Validation Focus
Spinocerebellar degeneration model studies
Oral TRH receptor activation in CNS models
Motor-function endpoint analysis
Central noradrenergic system modulation studies
Sustained CNS pharmacodynamic effect
Noradrenaline release and locomotor endpoints
Pharmacokinetic and transporter interaction studies
Oral peptide mimetic with CYP3A4/5/P-gp interaction profile
Oral bioavailability and CNS distribution review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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